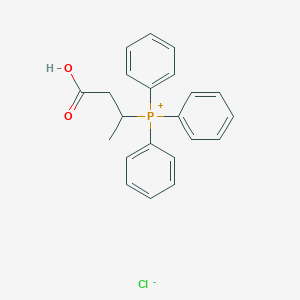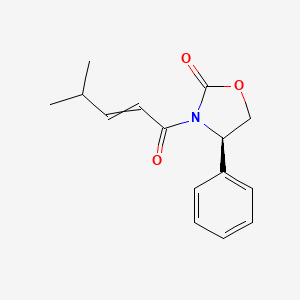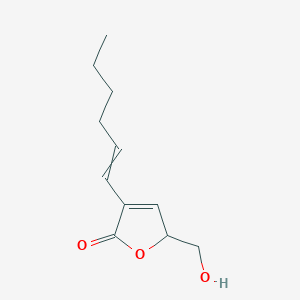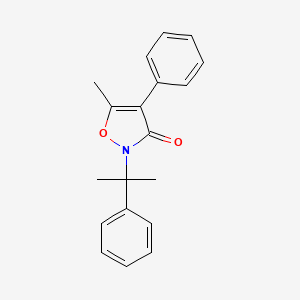![molecular formula C32H30Cl2O B12569453 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan CAS No. 599212-99-4](/img/structure/B12569453.png)
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family This compound is characterized by its two butylphenyl groups and two chlorine atoms attached to the dibenzofuran core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, 4-butylphenyl bromide, and a chlorinating agent.
Bromination: Dibenzofuran is first brominated to introduce bromine atoms at the 2 and 8 positions.
Butylphenyl Substitution: The brominated dibenzofuran undergoes a Suzuki coupling reaction with 4-butylphenyl boronic acid in the presence of a palladium catalyst to introduce the butylphenyl groups.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of dibenzofuran, 4-butylphenyl bromide, and chlorinating agents are used.
Optimized Reaction Conditions: Reaction conditions are optimized for higher yields and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Products may include dechlorinated or reduced derivatives.
Substitution: Products may include substituted derivatives with various functional groups.
科学研究应用
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, affecting their function.
Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,8-Bis(4-methylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with methyl groups instead of butyl groups.
2,8-Bis(4-ethylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with ethyl groups instead of butyl groups.
2,8-Bis(4-phenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but without alkyl groups.
Uniqueness
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of butyl groups enhances its solubility and potential interactions with other molecules, making it valuable for various applications.
属性
CAS 编号 |
599212-99-4 |
|---|---|
分子式 |
C32H30Cl2O |
分子量 |
501.5 g/mol |
IUPAC 名称 |
2,8-bis(4-butylphenyl)-3,7-dichlorodibenzofuran |
InChI |
InChI=1S/C32H30Cl2O/c1-3-5-7-21-9-13-23(14-10-21)25-17-27-28-18-26(24-15-11-22(12-16-24)8-6-4-2)30(34)20-32(28)35-31(27)19-29(25)33/h9-20H,3-8H2,1-2H3 |
InChI 键 |
SIRQVVRHSFRIIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Cl)C5=CC=C(C=C5)CCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
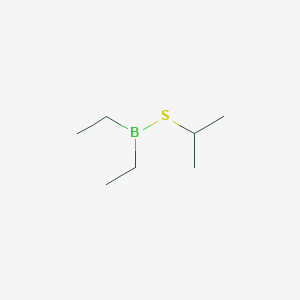


![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)

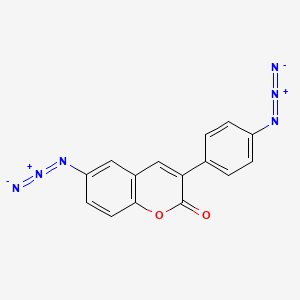
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
